Cas no 917755-77-2 (1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate is a specialized piperidine derivative featuring dual carboxylate protection, enhancing its utility in synthetic organic chemistry. The tert-butyl and ethyl ester groups provide orthogonal protecting strategies, allowing selective deprotection for further functionalization. The 4-fluorobenzyl substituent introduces aromatic and electronic modulation, making it valuable in medicinal chemistry and drug discovery. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, offering controlled reactivity and stability under various conditions. Its well-defined structure ensures reproducibility in complex multi-step syntheses, supporting applications in pharmaceutical research and development.
1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate structure
917755-77-2 structure
Product name:1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate
CAS No:917755-77-2
MF:C20H28FNO4
Molecular Weight:365.439029693604
MDL:MFCD09038430
CID:1969903
PubChem ID:24885187

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate 化学的及び物理的性質

名前と識別子

    • ETHYL N-BOC-4-(4-FLUOROBENZYL)PIPERIDINE-4-CARBOXYLATE
    • 1-tert-butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate(with Methy ester analog)
    • 1-O-tert-butyl 4-O-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate
    • 1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate
    • 4-[(4-Fluorophenyl)methyl]-1,4-piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 4-ethyl ester
    • 1-(1,1-Dimethylethyl) 4-ethyl 4-[(4-fluorophenyl)methyl]-1,4-piperidinedicarboxylate (ACI)
    • 1-TERT-BUTYL4-ETHYL4-(4-FLUOROBENZYL)PIPERIDINE-1,4-DICARBOXYLATE
    • KIIYXHXWARGQKK-UHFFFAOYSA-N
    • 4-(4-Fluoro-benzyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
    • Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, 97%
    • C20H28FNO4
    • DTXSID60584851
    • 917755-77-2
    • WS-02202
    • 1-t-Butyl 4-ethyl 4-(4-fluorobenZyl)piperidine-1,4-dicarboxylate
    • DS-017331
    • AKOS025312364
    • MFCD09038430
    • s11253
    • CS-W001683
    • SCHEMBL3355644
    • 1-TERT-BUTYL 4-ETHYL 4-(4-FLUOROBENZYL)PIPERIDINE-1,4-DICARBOXYLATE
    • 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate
    • 1-Boc-4-ethyl 4-(4-fluorobenzyl)piperidine-4-carboxylate
    • AB92383
    • MDL: MFCD09038430
    • インチ: 1S/C20H28FNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3
    • InChIKey: KIIYXHXWARGQKK-UHFFFAOYSA-N
    • SMILES: O=C(N1CCC(CC2C=CC(F)=CC=2)(C(OCC)=O)CC1)OC(C)(C)C

計算された属性

  • 精确分子量: 365.20023654g/mol
  • 同位素质量: 365.20023654g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 8
  • 複雑さ: 487
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

  • ゆうかいてん: 62-66 °C

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • 危害声明: H301
  • Warning Statement: P301+P310
  • 危険物輸送番号:UN 2811 6.1 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 25
  • セキュリティの説明: 45
  • 危険物標識: T

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T26920-10g
1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate
917755-77-2 95%
10g
¥10290.0 2023-09-06
Alichem
A129000030-1g
1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate(with methy ester analog)
917755-77-2 95%
1g
$1786.10 2023-08-31
Advanced ChemBlocks
M23822-5G
1-tert-Butyl 4-Ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate(with Methy ester analog)
917755-77-2 95%
5G
$910 2023-09-15
Alichem
A129000030-250mg
1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate(with methy ester analog)
917755-77-2 95%
250mg
$748.00 2023-08-31
A2B Chem LLC
AI61474-1g
1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate
917755-77-2 97%
1g
$1538.00 2024-07-18
Aaron
AR00IHKE-5g
1-tert-butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate(with Methy ester analog)
917755-77-2 97%
5g
$708.00 2025-02-28
A2B Chem LLC
AI61474-100mg
1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate
917755-77-2 97%
100mg
$257.00 2024-07-18
abcr
AB592640-5g
1-t-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate; .
917755-77-2
5g
€1496.30 2024-07-24
1PlusChem
1P00IHC2-1g
1-tert-butyl 4-Ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate(with Methy ester analog)
917755-77-2 98%
1g
$363.00 2024-04-20
Crysdot LLC
CD11016465-1g
1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate
917755-77-2 95+%
1g
$340 2024-07-19

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate 関連文献

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylateに関する追加情報

Introduction to 1-Tert-butyl 4-Ethyl 4-(4-Fluorobenzyl)-Piperidine-1,4-Dicarboxylate (CAS No: 917755-77-2)

The compound 1-Tert-butyl 4-Ethyl 4-(4-Fluorobenzyl)-Piperidine-1,4-Dicarboxylate (CAS No: 917755-77-2) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine dicarboxylates, which are widely studied for their unique structural properties and functional versatility. The molecule's structure incorporates a piperidine ring, which is a six-membered saturated ring with one nitrogen atom, substituted with tert-butyl and ethyl groups at the 1 and 4 positions, respectively. Additionally, the 4-position of the piperidine ring is further substituted with a fluorobenzyl group, adding complexity and functionality to the molecule.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic substitution and coupling reactions. The synthesis process involves the strategic introduction of substituents to achieve the desired stereochemistry and regioselectivity. Researchers have demonstrated that the synthesis of 1-Tert-butyl 4-Ethyl 4-(4-Fluorobenzyl)-Piperidine-1,4-Dicarboxylate can be optimized by employing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.

The structural complexity of this compound makes it an attractive candidate for various applications in drug discovery and development. Piperidine dicarboxylates are known for their ability to act as bioisosteres or scaffolds in medicinal chemistry, where they can mimic the pharmacophores of naturally occurring compounds while offering improved pharmacokinetic properties. Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents targeting various disease states.

One area where 1-Tert-butyl 4-Ethyl 4-(4-Fluorobenzyl)-Piperidine-1,4-Dicarboxylate has shown promise is in its ability to modulate ion channels, which are critical for cellular communication and signaling. Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes, playing a pivotal role in processes such as nerve impulse propagation, muscle contraction, and hormone secretion. Dysregulation of ion channels has been implicated in numerous pathological conditions, including epilepsy, pain disorders, and cardiovascular diseases.

Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against voltage-gated sodium channels (Nav), which are key contributors to neuronal excitability. By selectively targeting Nav channels, this compound has shown potential as a novel antiepileptic drug candidate. Furthermore, its ability to modulate other ion channel subtypes, such as calcium channels (Cav), suggests its utility in treating conditions characterized by abnormal calcium signaling.

In addition to its ion channel modulation properties, 1-Tert-butyl 4-Ethyl 4-(4-Fluorobenzyl)-Piperidine-1,4-Dicarboxylate has also been investigated for its anti-inflammatory and analgesic effects. Experimental data indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which are central to prostaglandin biosynthesis—a key pathway in inflammation and pain perception. Its dual action on both Nav channels and COX enzymes positions it as a multi-target therapeutic agent with broad clinical applicability.

The fluorobenzyl substituent at the 4-position of the piperidine ring contributes significantly to the compound's pharmacokinetic profile by enhancing its lipophilicity and bioavailability. Fluorine substitution is a common strategy in drug design to improve drug-like properties such as solubility and permeability while maintaining or enhancing potency against target molecules.

From a manufacturing standpoint, CAS No:917755-77-2 represents a milestone in chemical synthesis due to its intricate structure and high degree of functionalization. The successful synthesis of this compound underscores advancements in catalytic processes and reaction engineering over recent years.

In conclusion,1-Tert-butyl 4-Ethyl 4-(4-fluorobenzyl)-Piperidine-1,4-dicarboxy late stands out as a promising molecule with diverse applications across multiple therapeutic areas. Its unique structure enables it to serve as both a research tool and a lead compound for drug development programs targeting ion channel disorders and inflammatory diseases.

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